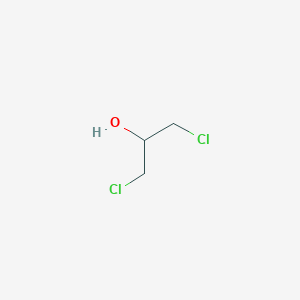
1,3-Dichloro-2-propanol
Cat. No. B029581
Key on ui cas rn:
96-23-1
M. Wt: 128.98 g/mol
InChI Key: DEWLEGDTCGBNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08298500B2
Procedure details


British Patent Specification 974,164, for example, discloses a process and apparatus for the production of epichlorohydrin from dichlorohydrin in which an aqueous reaction medium comprising an inorganic alkali hydroxide, water and dichlorohydrin are mixed and then treated with steam in a reactor column at a temperature below 55° C. to strip epichlorohydrin formed by the reaction between the inorganic alkali hydroxide and dichlorohydrin from the reaction mixture as a gaseous water-epichlorohydrin azeotrope. The overhead is condensed and separated in a liquid-liquid phase separator into an aqueous phase, which is recycled to the dehydrochlorination reactor column, and an organic phase, which is fed to a drying column to remove epichlorohydrin and residual water as a vapor phase. The vapor phase is condensed and recycled to the liquid-liquid phase separator to remove residual water from the drying column.


[Compound]
Name
alkali hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH2:6]([Cl:11])[CH:7]([OH:10])[CH2:8][Cl:9]>O>[CH2:6]([Cl:11])[CH:7]([OH:10])[CH2:8][Cl:9].[OH2:5].[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CCl)O)Cl
|
Step Three
[Compound]
|
Name
|
alkali hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CCl)O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with steam in a reactor column at a temperature below 55° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(CCl)O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.C(Cl)C1CO1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
